molecular formula C24H23N5O4S B2487017 N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-83-3

N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2487017
CAS No.: 852168-83-3
M. Wt: 477.54
InChI Key: MJOZIFZMIWNKKX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The methoxyphenyl group attached to the pyrimidinone ring could potentially contribute to the compound’s lipophilicity and ability to cross biological membranes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) presented the synthesis of novel compounds, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry for the development of new therapeutic agents. The compounds demonstrated high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Activity of Pyrimidin-2-Amine Derivatives

Research by Jafar et al. (2017) focused on the antifungal effects of 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound. These derivatives demonstrated significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents. The study provides a basis for further exploration of these compounds in antifungal drug development (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Development of Radioligands for Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of such derivatives in the field of diagnostic imaging, particularly in positron emission tomography (PET), enhancing our ability to study and diagnose neurological and psychiatric disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Activity of Thienopyrimidine Derivatives

Kerru et al. (2019) synthesized a new series of thienopyrimidine linked rhodanine derivatives and evaluated their antimicrobial activity. These compounds showed significant antibacterial potency against strains like E. coli and B. subtilis and demonstrated antifungal potency against fungi such as A. flavus and A. niger. The study underscores the potential of thienopyrimidine derivatives in the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, a compound named AC-90179, which has a similar structure, is known to act as a selective serotonin 2A receptor inverse agonist .

Properties

IUPAC Name

N-benzyl-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)16-9-11-17(33-3)12-10-16)34-14-18(30)25-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOZIFZMIWNKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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